6-Bromo-3-iodo-5-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by its unique combination of bromine and iodine substituents along with a methyl group. The molecular formula for this compound is , and it has a molecular weight of approximately 336.96 g/mol. Indazoles are known for their biological activity, making derivatives like 6-Bromo-3-iodo-5-methyl-1H-indazole significant in medicinal chemistry.
This compound can be synthesized from various indazole precursors through halogenation reactions. The availability of starting materials and the specific reaction conditions can influence the yield and purity of the final product.
6-Bromo-3-iodo-5-methyl-1H-indazole is classified as a halogenated indazole derivative. Halogenated compounds are often explored for their enhanced reactivity and potential biological activities compared to their non-halogenated counterparts.
The synthesis of 6-Bromo-3-iodo-5-methyl-1H-indazole typically involves a two-step halogenation process, where an indazole precursor undergoes bromination followed by iodination.
The structure of 6-Bromo-3-iodo-5-methyl-1H-indazole features:
The compound's structural integrity can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For instance, NMR data might show distinct chemical shifts corresponding to the hydrogen atoms influenced by the halogen substituents.
6-Bromo-3-iodo-5-methyl-1H-indazole can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 6-Bromo-3-iodo-5-methyl-1H-indazole is primarily related to its biological applications, particularly in medicinal chemistry.
The compound may bind to specific enzymes or receptors, modulating their activity due to the presence of halogens which can enhance binding affinity. For example, in cancer research contexts, derivatives of this compound have been shown to inhibit kinase activities involved in cell proliferation pathways, potentially leading to apoptosis in cancer cells.
6-Bromo-3-iodo-5-methyl-1H-indazole is typically presented as a solid at room temperature with varying solubility depending on the solvent used (e.g., it may dissolve well in organic solvents).
The presence of bromine and iodine makes this compound more reactive than its non-halogenated analogs. Its melting point and boiling point data are crucial for understanding its stability under various conditions.
Relevant data includes:
6-Bromo-3-iodo-5-methyl-1H-indazole has several applications:
The selective introduction of iodine at the C3 position of indazole derivatives represents a critical transformation in the synthesis of 6-Bromo-3-iodo-5-methyl-1H-indazole (CAS: 1360954-43-3). The I₂/KOH in DMF system has emerged as the most efficient methodology for this halogenation step. This approach capitalizes on the in situ generation of potassium iodide (KI) and hypoiodite species, which act as active iodinating agents. The reaction typically proceeds under mild conditions (0-25°C) with short reaction times (15-30 minutes), achieving excellent regioselectivity due to the inherent electronic properties of the indazole ring system .
Key advantages of this method include:
A representative protocol involves dissolving the indazole precursor (1 equiv) in anhydrous DMF under inert atmosphere, followed by portion-wise addition of KOH (1.5 equiv) at 0°C. Iodine (1.1 equiv) is then added as a solid, and the reaction mixture gradually warmed to room temperature. Reaction monitoring via TLC typically shows complete conversion within 30 minutes, with the desired product precipitating upon aqueous workup as a yellow to brown solid in typical yields of 85-92% .
Table 1: Optimization of Iodination Reaction Parameters
Parameter | Range Tested | Optimal Value | Yield Impact |
---|---|---|---|
Temperature | -10°C to 50°C | 0°C → RT | Max yield at 0°C→RT |
I₂ Equivalents | 0.8 - 2.0 | 1.1 | >90% above 1.0 eq |
Base (Type) | KOH, NaOH, NaHCO₃ | KOH | KOH gives 15% higher |
Solvent | DMF, THF, DMSO | Anhydrous DMF | DMF superior by 20% |
Reaction Time | 5 min - 24 hr | 15-30 min | Extended time ↓ yield |
The strategic placement of bromine at the C6 position requires careful consideration of electronic directing effects and steric accessibility. Synthesis typically begins with commercially available 5-methyl-1H-indazole, where bromination preferentially occurs at the electron-rich C6 position adjacent to the methyl substituent. This regioselectivity arises from the electron-donating effect of the methyl group, which activates the ortho position toward electrophilic substitution [3].
Critical considerations for bromination:
The bromination step typically achieves 75-85% isolated yield, with the major impurity being the 4,6-dibromo derivative (<8%). Purification through recrystallization from ethanol/water mixtures effectively removes this impurity, providing the 6-bromo-5-methyl-1H-indazole precursor in >98% purity as confirmed by HPLC analysis [3] .
The sequential halogenation approach (bromination followed by iodination) necessitates meticulous optimization of reaction parameters to maximize overall yield while minimizing purification steps. Solvent polarity profoundly influences both reaction kinetics and regioselectivity:
Catalytic additives significantly improve transformation efficiency:
The methylation of the indazole nitrogen, when required, employs dimethyl sulfate (1.2 equiv) with KOH (2.0 equiv) in DMF at 0°C → RT. This protocol achieves near-quantitative N-methylation (98% yield) while preserving the sensitive C-I bond integrity . Crucially, the order of halogen introduction significantly impacts overall yield - bromination before iodination provides a 25% yield advantage due to reduced steric hindrance during electrophilic substitution.
Table 2: Solvent and Catalyst Optimization for Key Transformations
Reaction Step | Optimal Solvent | Catalyst/Additive | Key Improvement |
---|---|---|---|
Electrophilic Bromination | Anhydrous DCM | None | Minimizes dibromination |
C3-Iodination | Anhydrous DMF | None | Complete conversion in 30m |
N1-Methylation | Anhydrous DMF | 3Å molecular sieves | Suppresses quaternization |
Final Purification | Ethanol-water | Activated carbon | Removes color impurities |
The hygroscopic nature and thermal sensitivity of polyhalogenated indazoles demand specialized purification approaches. Chromatography-free isolation is preferred due to the compound's propensity for decomposition on silica gel. A standardized workup protocol involves:
For analytical-grade material, temperature-gradient vacuum sublimation (80-100°C at 0.05 mmHg) effectively separates the target compound from regioisomeric impurities. Purity assessment via reverse-phase HPLC (C18 column, methanol-water gradient) typically shows >97% purity, with the major impurity being the 6-bromo-5-methyl-1H-indazole precursor (<2%) [3].
Critical storage parameters include:
The final product exhibits characteristic analytical properties:
Table 3: Physicochemical Properties and Handling Requirements
Property | Specification | Analytical Method | Handling Implication |
---|---|---|---|
Appearance | Pale yellow to brown solid | Visual | Light-sensitive packaging |
Purity | ≥97% | HPLC-UV (254 nm) | Suitable for cross-coupling |
Solubility | DMSO >100 mg/mL; EtOH <5 mg/mL | Equilibrium solubility | Use DMSO for stock solutions |
Storage Stability | >24 months at -20°C | Accelerated degradation | Argon atmosphere recommended |
Hygroscopicity | Moderate | Karl Fischer titration | Drying before weighing |
Appendix: Structural and Identifier Data for Key Compounds
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: